molecular formula C15H19ClO4 B14670747 4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid

Cat. No.: B14670747
M. Wt: 298.76 g/mol
InChI Key: FVABNAXZKGOJTK-UHFFFAOYSA-N
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Description

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a pentoxy chain, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid typically involves the reaction of 4-chlorophenylpentanol with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Chlorophenylbutyric acid
  • 4-Chlorophenylvaleric acid

Uniqueness

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentoxy chain and oxobutanoic acid moiety differentiate it from other chlorophenyl derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19ClO4

Molecular Weight

298.76 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)pentoxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H19ClO4/c1-2-3-4-13(11-5-7-12(16)8-6-11)20-15(19)10-9-14(17)18/h5-8,13H,2-4,9-10H2,1H3,(H,17,18)

InChI Key

FVABNAXZKGOJTK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O

Origin of Product

United States

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